1-(3-aminophenyl)-4-methylpiperazin-2-one
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Overview
Description
1-(3-aminophenyl)-4-methylpiperazin-2-one is an organic compound that features a piperazinone ring substituted with an aminophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-4-methylpiperazin-2-one typically involves the reaction of 3-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is first reduced to an amino group, followed by cyclization to form the piperazinone ring. Common reagents used in this synthesis include hydrogen gas for the reduction step and acidic or basic catalysts for the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 1-(3-aminophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-aminophenyl)-4-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Aminophenyl)-4-methylpiperidine: Similar structure but lacks the carbonyl group in the piperazinone ring.
1-(3-Aminophenyl)-4-ethyl-2-piperazinone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-aminophenyl)-4-methylpiperazin-2-one is unique due to the presence of both an aminophenyl group and a piperazinone ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(3-aminophenyl)-4-methylpiperazin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-13-5-6-14(11(15)8-13)10-4-2-3-9(12)7-10/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
FJCODNCRRVSOBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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